Cas no 1806636-75-8 (Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate)
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate
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- Inchi: 1S/C12H12Cl2O3/c1-2-17-12(16)9-5-8(6-10(14)7-9)11(15)3-4-13/h5-7H,2-4H2,1H3
- InChI Key: RKTRJFFEYRKHPT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OCC)C=C(C=1)C(CCCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 281
- XLogP3: 3
- Topological Polar Surface Area: 43.4
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005392-1g |
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate |
1806636-75-8 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate (CAS No. 1806636-75-8): A Comprehensive Overview
Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate, identified by its CAS number 1806636-75-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of both chloro and carboxyl groups in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents.
The< strong>Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate molecule exhibits a distinct benzoate backbone, which is a common structural motif in many bioactive compounds. This backbone provides a stable platform for further functionalization, enabling researchers to tailor its properties for specific applications. The introduction of chloro substituents at the 3-position and a 3-chloropropanoyl group at the 5-position enhances its reactivity, making it a valuable building block in organic synthesis.
In recent years, there has been a growing interest in exploring the pharmacological properties of benzoate derivatives. The< strong>Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate has been studied for its potential role in modulating various biological pathways. For instance, research indicates that benzoate derivatives can interact with specific enzymes and receptors, leading to therapeutic effects. The chloro groups in this compound may contribute to its ability to bind tightly to biological targets, thereby enhancing its efficacy.
One of the most compelling aspects of< strong>Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate is its utility as a precursor in the synthesis of more complex molecules. The carboxyl group at the 5-position can be easily modified through various chemical reactions, such as esterification, amidation, or coupling reactions, allowing for the creation of diverse derivatives. These derivatives can then be evaluated for their biological activity, providing insights into their potential therapeutic applications.
The< strong>CAS No. 1806636-75-8 designation ensures that researchers can reliably identify and procure this compound for their studies. The CAS system provides a unique numerical identifier for each chemical substance, facilitating accurate documentation and communication in scientific literature. This standardization is crucial for ensuring reproducibility in experiments and for maintaining consistency across different research groups.
Recent advancements in synthetic chemistry have enabled the development of more efficient methods for producing< strong>Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate. These methods often involve multi-step reactions that require careful optimization to achieve high yields and purity. The use of advanced catalytic systems and green chemistry principles has also contributed to making the synthesis of this compound more sustainable and environmentally friendly.
The< strong>Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate has been explored in various preclinical studies as a potential lead compound for drug development. Its structural features suggest that it may have applications in treating conditions such as inflammation, pain, and neurodegenerative diseases. However, further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy profile.
In conclusion, Ethyl 3-chloro-5-(3-chloropropanoyl)benzoate (CAS No. 1806636-75-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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